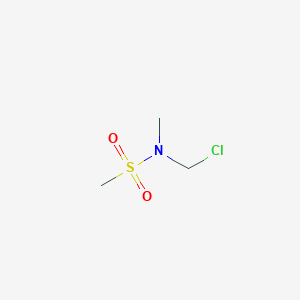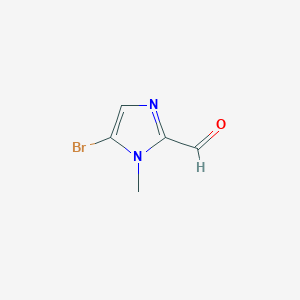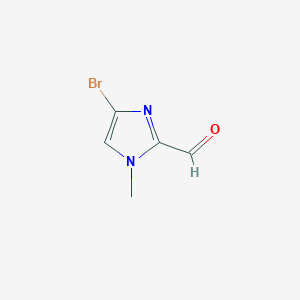![molecular formula C14H20N2 B1281627 8-苄基-8-氮杂双环[3.2.1]辛烷-3-胺 CAS No. 96901-92-7](/img/structure/B1281627.png)
8-苄基-8-氮杂双环[3.2.1]辛烷-3-胺
描述
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound with the molecular formula C14H20N2. It is a derivative of the tropane alkaloid family, which is known for its wide range of biological activities. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.
科学研究应用
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The affected biochemical pathways of 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.
生化分析
Biochemical Properties
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing their activity through competitive inhibition. This interaction is significant as it affects neurotransmitter levels in the nervous system, thereby impacting neurological functions . Additionally, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine binds to dopamine receptors, altering dopamine signaling pathways .
Cellular Effects
The effects of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine on various cell types are profound. In neuronal cells, it modulates neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also affects gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often reversible and competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site . Additionally, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Over time, its inhibitory effects on enzymes may diminish due to degradation, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine vary with different dosages in animal models. At low doses, it can enhance cognitive functions and improve memory retention by modulating neurotransmitter levels . At high doses, it may cause toxic effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux . The compound also influences the levels of key metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is crucial for its activity. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One approach involves the intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether. Another method utilizes asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reagents and conditions used.
相似化合物的比较
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as:
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a similar bicyclic structure but with a propyl group instead of a benzyl group.
6-Phenyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: This compound has a phenyl group and a ketone functional group, making it structurally similar but with different chemical properties.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has an oxygen atom in the bicyclic structure, which alters its reactivity and biological activity.
The uniqueness of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research applications.
属性
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-92-7, 76272-36-1 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)
